- Synthesis of Doubly Annulated m-Terphenyl-Based Molecular Tweezers and Their Charge-Transfer Complexes with DDQ as a Guest, Chemistry - A European Journal, 2018, 24(50), 13106-13109
Cas no 96843-23-1 (Benzene, 1,5-dibromo-2,4-diiodo-)
96843-23-1 structure
Product Name:Benzene, 1,5-dibromo-2,4-diiodo-
Numero CAS:96843-23-1
MF:C6H2Br2I2
MW:487.697024822235
CID:751280
PubChem ID:4063591
Update Time:2024-10-25
Benzene, 1,5-dibromo-2,4-diiodo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1,5-dibromo-2,4-diiodo-
- 1,5-dibromo-2,4-diiodobenzene
- 1,5-Dibromo-2,4-diiodobenzene (ACI)
- SCHEMBL2697849
- AKOS024427142
- 96843-23-1
- D72708
- DTXSID00398919
- CS-0044679
-
- Inchi: 1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
- Chiave InChI: WRFGFOLOKJONHW-UHFFFAOYSA-N
- Sorrisi: BrC1C(I)=CC(I)=C(Br)C=1
Proprietà calcolate
- Massa esatta: 487.659
- Massa monoisotopica: 485.661
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 0Ų
Benzene, 1,5-dibromo-2,4-diiodo- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0044679-250mg |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 97.71% | 250mg |
$170.0 | 2022-04-26 | |
| ChemScence | CS-0044679-1g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 97.71% | 1g |
$330.0 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1258608-5g |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 5g |
$245 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1258608-25g |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 25g |
$790 | 2024-06-07 | |
| Ambeed | A868066-25g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 25g |
$1232.0 | 2025-04-14 | |
| Ambeed | A868066-250mg |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 250mg |
$28.0 | 2025-04-14 | |
| Ambeed | A868066-1g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 1g |
$97.0 | 2025-04-14 | |
| Ambeed | A868066-5g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 5g |
$352.0 | 2025-04-14 | |
| Aaron | AR0066V0-100mg |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 100mg |
$12.00 | 2025-02-11 | |
| Aaron | AR0066V0-250mg |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 250mg |
$19.00 | 2025-02-11 |
Benzene, 1,5-dibromo-2,4-diiodo- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid ; 2 d, 125 - 135 °C; 135 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Catalysts: Sulfuric acid Solvents: Trifluoroacetic acid ; 6 - 8 h, 25 °C
Riferimento
- Preparation of 1,4-dibromo-2,5-diiodobenzene and its analogues, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Periodic acid
1.2 Reagents: Potassium iodide
1.3 Reagents: Sulfuric acid
1.2 Reagents: Potassium iodide
1.3 Reagents: Sulfuric acid
Riferimento
- Directed Electrophilic Cyclizations: Efficient Methodology for the Synthesis of Fused Polycyclic Aromatics, Journal of the American Chemical Society, 1997, 119(20), 4578-4593
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid Solvents: Water ; 10 min, 90 °C; 90 °C → 115 °C; 1 d, 115 °C
Riferimento
- Precise Monoselective Aromatic C-H Bond Activation by Chemisorption of Meta-Aryne on a Metal Surface, Journal of the American Chemical Society, 2018, 140(24), 7526-7532
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid ; 6 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of heteroacene derivatives useful for organic semiconductor layers and organic thin film transistors, Japan, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid ; 6 h, 125 °C
Riferimento
- Synthesis and discrimination of organic acids bisimidazole and bisimidazolium cruciforms, Huaxue Xuebao, 2013, 71(9), 1257-1264
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid ; 130 °C
Riferimento
- Intramolecular Alkyne Aromatization: Unexpected Synthesis of Expanded [9]Helicene and π-Extended Double [4]Helicene, and Their Molecular Geometry Effect on Transistor Memory, Small Science, 2023, 3(8),
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Potassium iodide , Periodic acid (H5IO6) Solvents: Water ; 20 min, 0 °C
1.2 24 h, rt
1.2 24 h, rt
Riferimento
- Preparation of aromatic polycyclic compounds for organic electric elements, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid ; 6 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of heteroacene derivative, an organic semiconductor layer, and an organic thin film transistor, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Potassium iodide , Periodic acid ; 0 °C; 0 °C → 10 °C; 24 h, rt
Riferimento
- Aromatic compound as hole transport materials for organic electroluminescent device, Korea, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; rt → 135 °C
1.2 Reagents: Iodine ; 12 h, 130 °C; 130 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Iodine ; 12 h, 130 °C; 130 °C → rt
1.3 Reagents: Water ; cooled
Riferimento
- Polymorphism of 2D Imine Covalent Organic Frameworks, Angewandte Chemie, 2021, 60(10), 5363-5369
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Potassium iodide , Periodic acid (H5IO6) ; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Direct Self-Assembly of a 2D and 3D Star of David, Angewandte Chemie, 2017, 56(19), 5258-5262
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Periodic acid (H5IO6) ; rt → 0 °C
1.2 Reagents: Potassium iodide ; 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Potassium iodide ; 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; cooled
Riferimento
- Gold-Catalyzed Synthesis of π-Extended Carbazole-Based Systems and their Application as Organic Semiconductors, Advanced Synthesis & Catalysis, 2021, 363(5), 1401-1407
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid
Riferimento
- Synthetically useful aryl-aryl bond formation via Grignard generation and trapping of arynes. A one-step synthesis of p-terphenyl and unsymmetrical biaryls, Journal of Organic Chemistry, 1985, 50(17), 3104-10
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Iodine , Sulfuric acid
Riferimento
- A new synthesis of p-terphenyls, Tetrahedron Letters, 1985, 26(1), 29-32
Benzene, 1,5-dibromo-2,4-diiodo- Raw materials
Benzene, 1,5-dibromo-2,4-diiodo- Preparation Products
Benzene, 1,5-dibromo-2,4-diiodo- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96843-23-1)Benzene, 1,5-dibromo-2,4-diiodo-
Numero d'ordine:A941137
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:37
Prezzo ($):288.0/1008.0
Email:sales@amadischem.com
Benzene, 1,5-dibromo-2,4-diiodo- Letteratura correlata
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
96843-23-1 (Benzene, 1,5-dibromo-2,4-diiodo-) Prodotti correlati
- 62131-93-5(Naphthalene, 2,6-dibromo-3,7-diiodo-)
- 21521-51-7(2,4,6-Tribromoiodobenzene)
- 860556-79-2(2-BROMO-1,4-DIIODOBENZENE)
- 19393-94-3(2,4-Dibromo-1-iodobenzene)
- 102153-44-6(2-Bromo-3-iodonaphthalene)
- 89284-52-6(1,4-Dibromo-2-iodobenzene)
- 583-55-1(2-Bromoiodobenzene)
- 533-55-1(2-Bromo-iodobenzene)
- 57137-98-1(Benzene, pentabromoiodo-)
- 63262-06-6(1,4-Dibromo-2,5-diiodobenzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96843-23-1)Benzene, 1,5-dibromo-2,4-diiodo-
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):288.0/1008.0